N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11027307
InChI: InChI=1S/C12H12N2O4S/c1-9-7-11(14-18-9)13-12(15)8-19(16,17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)
SMILES: CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Molecular Formula: C12H12N2O4S
Molecular Weight: 280.30 g/mol

N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide

CAS No.:

VCID: VC11027307

Molecular Formula: C12H12N2O4S

Molecular Weight: 280.30 g/mol

* For research use only. Not for human or veterinary use.

N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide -

Description

Compound Overview

N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. It features:

  • A 5-methylisoxazole moiety, which is a heterocyclic structure known for its bioactivity.

  • A phenylsulfonyl group, which enhances solubility and may contribute to biological interactions.

  • An acetamide functional group, often linked to pharmacological activity.

The combination of these groups suggests potential applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors.

Synthesis Pathway

The synthesis of N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide likely involves:

  • Formation of the Isoxazole Ring: Starting with precursors like hydroxamic acids or nitriles.

  • Sulfonamide Derivatization: Introduction of the phenylsulfonyl group via sulfonation reactions.

  • Amidation: Coupling the isoxazole derivative with an acetamide precursor.

These steps typically use mild reaction conditions and catalytic systems to ensure high yields and purity.

Medicinal Chemistry

Compounds containing sulfonamide groups are widely studied for their:

  • Antibacterial Activity: Sulfonamides inhibit folate synthesis in bacteria.

  • Anti-inflammatory Potential: Isoxazole derivatives are known for COX inhibition.

  • Enzyme Inhibition: The acetamide group may interact with active sites in enzymes.

Drug Development

The structural features of this compound make it a candidate for:

  • Molecular Docking Studies: To evaluate binding affinity with biological targets.

  • Lead Optimization: Modifying its structure to enhance potency or reduce toxicity.

Analytical Characterization

To confirm the identity and purity of this compound, the following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR and 13C^{13}C NMR to determine the chemical environment of protons and carbons.

  • Mass Spectrometry (MS):

    • To verify molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • To identify functional groups (e.g., sulfonamide, amide).

  • High-Performance Liquid Chromatography (HPLC):

    • For purity analysis and quantification.

Biological Evaluation

Future studies could explore:

  • Antimicrobial efficacy against resistant bacterial strains.

  • Anti-inflammatory effects in vitro and in vivo.

Product Name N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide
Molecular Formula C12H12N2O4S
Molecular Weight 280.30 g/mol
IUPAC Name 2-(benzenesulfonyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Standard InChI InChI=1S/C12H12N2O4S/c1-9-7-11(14-18-9)13-12(15)8-19(16,17)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)
Standard InChIKey DPPIIVHKZXJQMV-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Canonical SMILES CC1=CC(=NO1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
PubChem Compound 974462
Last Modified Apr 15 2024

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